molecular formula C13H17ClOS B14341387 Benzene, [(chlorocyclohexylmethyl)sulfinyl]- CAS No. 104354-60-1

Benzene, [(chlorocyclohexylmethyl)sulfinyl]-

Cat. No.: B14341387
CAS No.: 104354-60-1
M. Wt: 256.79 g/mol
InChI Key: RYJJRAKMTCKYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(chlorocyclohexylmethyl)sulfinyl]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylmethyl group and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- typically involves the following steps:

    Formation of Chlorocyclohexylmethyl Group: This can be achieved by chlorinating cyclohexylmethanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions.

    Attachment to Benzene Ring: The chlorocyclohexylmethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction using aluminum chloride (AlCl3) as a catalyst.

    Introduction of Sulfinyl Group: The final step involves the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- would follow similar synthetic routes but on a larger scale. The process would involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

Scientific Research Applications

Benzene, [(chlorocyclohexylmethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(chlorocyclohexylmethyl)sulfinyl]- involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(chlorocyclohexylmethyl)sulfanyl]-: Similar structure but with a sulfide group instead of a sulfinyl group.

    Benzene, [(chlorocyclohexylmethyl)sulfonyl]-: Similar structure but with a sulfone group instead of a sulfinyl group.

    Benzene, [(cyclohexylmethyl)sulfinyl]-: Similar structure but without the chlorine atom.

Properties

CAS No.

104354-60-1

Molecular Formula

C13H17ClOS

Molecular Weight

256.79 g/mol

IUPAC Name

[chloro(cyclohexyl)methyl]sulfinylbenzene

InChI

InChI=1S/C13H17ClOS/c14-13(11-7-3-1-4-8-11)16(15)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2

InChI Key

RYJJRAKMTCKYLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(S(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.